6-Methyldibenzo[B,F]oxepin-10(11H)-one
Overview
Description
6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound with the molecular formula C15H12O2. It is a pale-yellow to yellow-brown solid . The protons of the methyl group situated in the 2-position of the dibenzo[b,e]ox(thi)epine nucleus give a broad singlet signal in the range of 2.48–2.29 ppm .
Molecular Structure Analysis
The molecular structure of 6-Methyldibenzo[B,F]oxepin-10(11H)-one is represented by the InChI code 1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
6-Methyldibenzo[B,F]oxepin-10(11H)-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.26 g/mol . The chemical shifts of its protons are reported in ppm downfield from internal tetramethylsilane as reference .
Scientific Research Applications
Environmental Presence and Effects
Research on parabens, which share some chemical characteristics with oxepin compounds, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, due to their widespread use in consumer products, have been studied for their environmental impact, including their persistence and the formation of halogenated by-products in water sources. These insights can inform environmental monitoring and safety assessments of related compounds like 6-Methyldibenzo[B,F]oxepin-10(11H)-one (Haman et al., 2015).
Analytical Methods
The development of analytical methods for determining antioxidant activity underscores the importance of accurate assessment techniques in chemical research. Such methodologies are crucial for evaluating the potential antioxidant properties of various compounds, including those structurally related to 6-Methyldibenzo[B,F]oxepin-10(11H)-one, thereby contributing to fields ranging from food science to pharmacology (Munteanu & Apetrei, 2021).
Synthetic Protocols
The synthesis of complex organic molecules, including 6H-Benzo[c]chromen-6-ones, illustrates the evolving techniques in chemical synthesis aimed at creating pharmacologically important molecules. Such reviews detail protocols for creating biologically active compounds, which could include methodologies applicable to synthesizing or modifying molecules like 6-Methyldibenzo[B,F]oxepin-10(11H)-one, thereby enhancing the repertoire of compounds available for pharmaceutical development (Mazimba, 2016).
Pharmacological Actions
Studies on the pharmacological actions of compounds within the same chemical family as 6-Methyldibenzo[B,F]oxepin-10(11H)-one, such as clozapine, provide insights into potential therapeutic applications. Clozapine's unique antipsychotic properties, distinct from typical neuroleptics, highlight the significance of chemical structure in determining biological activity. Research in this area can inform the development of new therapeutics with improved efficacy and safety profiles (Ashby & Wang, 1996).
properties
IUPAC Name |
1-methyl-6H-benzo[b][1]benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIHRYGKFTENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyldibenzo[B,F]oxepin-10(11H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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